molecular formula C10H10N4OS B15195802 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one CAS No. 63012-77-1

2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one

Cat. No.: B15195802
CAS No.: 63012-77-1
M. Wt: 234.28 g/mol
InChI Key: ONDPRBFCHCGLTO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one is a fused heterocyclic compound containing sulfur (thiazole) and nitrogen (pteridin) moieties. Its structure features a bicyclic system where a thiazolo ring is condensed with a dihydropteridinone scaffold. The presence of methyl groups at positions 2 and 3 and a partially saturated pteridin ring confers unique steric and electronic properties.

Properties

CAS No.

63012-77-1

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

2,3-dimethyl-7,8-dihydro-[1,3]thiazolo[2,3-b]pteridin-10-one

InChI

InChI=1S/C10H10N4OS/c1-5-6(2)12-8-7(11-5)9(15)14-3-4-16-10(14)13-8/h3-4H2,1-2H3

InChI Key

ONDPRBFCHCGLTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)N3CCSC3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Key Structural Differences :

  • Ring Saturation : The target compound’s 7,8-dihydro pteridin ring enhances flexibility compared to fully aromatic systems like benzo[g]pteridines .
  • Substituent Effects : Methyl groups at positions 2 and 3 may hinder π-stacking interactions, unlike unsubstituted thiazolo-pyridines .

Physicochemical Properties

Comparative data from spectroscopic analyses:

Property Target Compound (Inferred) Thiazolo-pyridines (4a-c) Pyrrolo-thiazolo-quinazolines (6a,7a)
UV-vis Absorption ~300–350 nm (π→π* transitions) 280–320 nm (red-shifted with conjugation) Broad bands at 250–400 nm
¹³C-NMR Shifts C=O at ~170 ppm; thiazole C-S ~125 ppm Thiazole C-S: 120–130 ppm Quinazoline C=O: 165–175 ppm
Solubility Moderate in polar aprotic solvents Low in water; high in DMSO/CHCl₃ Insoluble in water; soluble in DMF

Notes:

  • The dihydro-pteridinone system may reduce planarity, lowering melting points compared to fully aromatic analogs .

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